molecular formula C21H19ClN4S B2743945 2-[(2-Chlorobenzyl)sulfanyl]-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile CAS No. 303985-74-2

2-[(2-Chlorobenzyl)sulfanyl]-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile

Cat. No.: B2743945
CAS No.: 303985-74-2
M. Wt: 394.92
InChI Key: YFINKTDPLMGDSU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-[(2-Chlorobenzyl)sulfanyl]-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile involves several steps. One common synthetic route includes the reaction of 2-chlorobenzyl chloride with thiourea to form 2-chlorobenzylthiourea. This intermediate is then reacted with 4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity .

Mechanism of Action

The mechanism of action of 2-[(2-Chlorobenzyl)sulfanyl]-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes . The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

2-[(2-Chlorobenzyl)sulfanyl]-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile can be compared with other similar compounds, such as:

  • 2-[(2-Chlorobenzyl)sulfanyl]-4-phenyl-6-(methylamino)-5-pyrimidinecarbonitrile
  • 2-[(2-Chlorobenzyl)sulfanyl]-4-phenyl-6-(ethylamino)-5-pyrimidinecarbonitrile
  • 2-[(2-Chlorobenzyl)sulfanyl]-4-phenyl-6-(butylamino)-5-pyrimidinecarbonitrile

These compounds share a similar core structure but differ in the substituents attached to the pyrimidine ring. The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-4-phenyl-6-(propylamino)pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4S/c1-2-12-24-20-17(13-23)19(15-8-4-3-5-9-15)25-21(26-20)27-14-16-10-6-7-11-18(16)22/h3-11H,2,12,14H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFINKTDPLMGDSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC(=NC(=C1C#N)C2=CC=CC=C2)SCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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